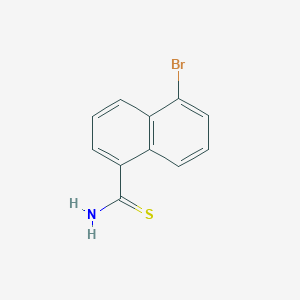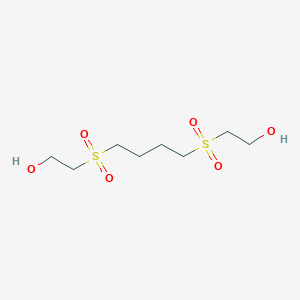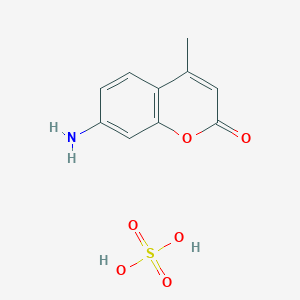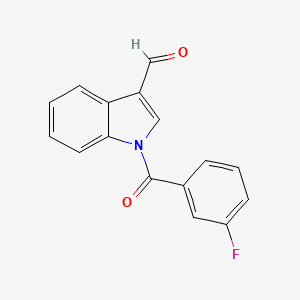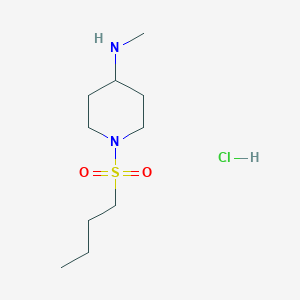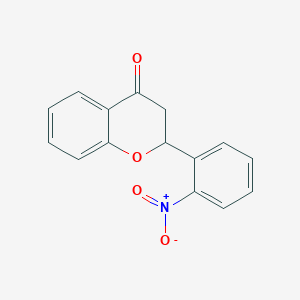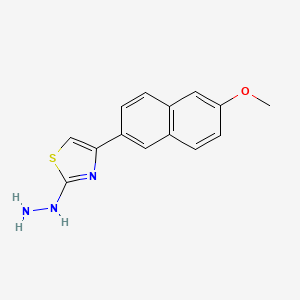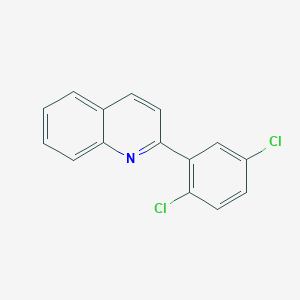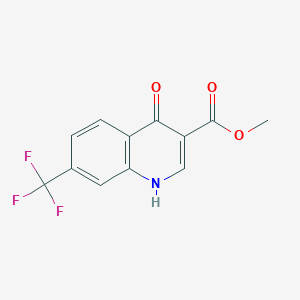![molecular formula C17H21NO2 B11852645 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 52764-94-0](/img/structure/B11852645.png)
3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structural framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in structural chemistry . The compound features a spiro[5.5]undecane skeleton, which is chiral due to the helicity of the spirane skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane derivatives, including 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione, involves the formation of the spirocyclic framework through various synthetic routes. One common method is the Diels-Alder reaction, which can be regioselective and involves the reaction of dienes with dienophiles . Additionally, the Knoevenagel condensation followed by cyclization is another approach used to synthesize these compounds .
Industrial Production Methods
Industrial production of spiro compounds often involves bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity . The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic framework allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones
Uniqueness
3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern and the presence of the azaspiro moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52764-94-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(3-methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H21NO2/c1-13-6-5-7-14(10-13)18-15(19)11-17(12-16(18)20)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11-12H2,1H3 |
InChI Key |
OSCJCXVQLBSLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


